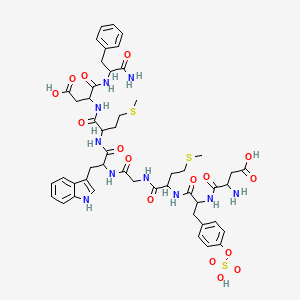
H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide is a synthetic peptide composed of ten amino acids. This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability. The sulfonation of tyrosine adds a unique functional group that can affect the peptide’s solubility and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Aspartic acid) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.
Sulfonation: The tyrosine residue is sulfonated using a sulfonation reagent such as sulfur trioxide-pyridine complex.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The sulfonated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified tyrosine derivatives.
科学的研究の応用
H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide depends on its interaction with specific molecular targets. The sulfonated tyrosine residue can enhance binding affinity to certain receptors or enzymes, while the presence of D-amino acids can increase resistance to enzymatic degradation. The peptide may modulate signaling pathways by acting as an agonist or antagonist of specific receptors.
類似化合物との比較
Similar Compounds
H-DL-Aspartic acid-DL-Tyrosine-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide: Lacks the sulfonation on tyrosine.
H-DL-Aspartic acid-DL-Tyrosine(SO3H)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine: Lacks the amide group at the C-terminus.
Uniqueness
The unique features of H-DL-Aspartic acid-DL-Tyrosine(Sulfo)-DL-Methionine-Glycine-DL-Tryptophan-DL-Methionine-DL-Aspartic acid-DL-Phenylalanine-Amide include the sulfonation of tyrosine, which can enhance its solubility and binding properties, and the presence of both D- and L-amino acids, which can affect its stability and biological activity.
特性
IUPAC Name |
3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1143.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
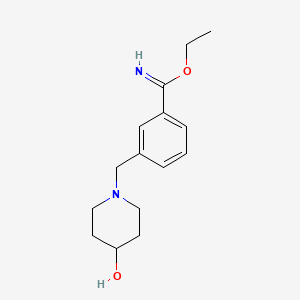

![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
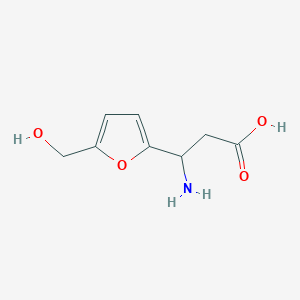
![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)

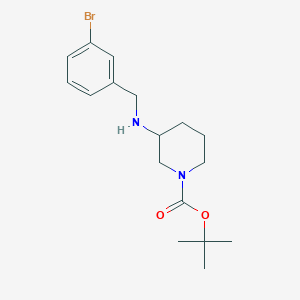
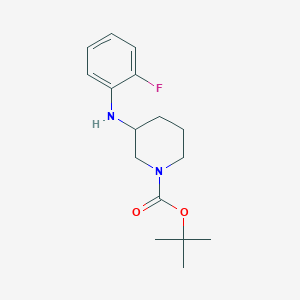

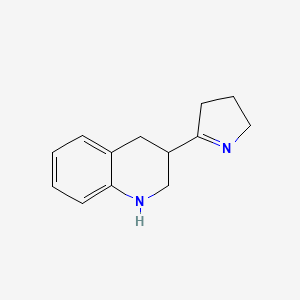
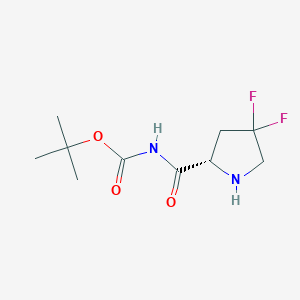
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
